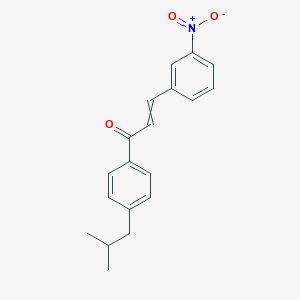
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, abbreviated as IBPNP, is a chemical compound with a wide range of potential applications. It is a nitroalkene that has been used in the synthesis of various compounds, including heterocyclic compounds, polymers, and pharmaceuticals. IBPNP has been studied extensively for its potential therapeutic and industrial applications, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.
Applications De Recherche Scientifique
Environmental Occurrence and Analysis
Nitrophenols, including derivatives like "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one", have been studied for their atmospheric presence and potential sources. Harrison et al. (2005) reviewed nitrophenols in the atmosphere, focusing on their formation from combustion processes and secondary formation via atmospheric reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for identifying and quantifying these compounds, highlighting the importance of monitoring environmental pollutants and understanding their sources and transformations in the environment Harrison et al., 2005.
Photosensitive Applications
The compound's structural similarity to nitrophenyl derivatives suggests potential utility in photosensitive applications. Amit et al. (1974) discussed the use of photosensitive protecting groups, including 3-nitrophenyl derivatives, in synthetic chemistry. These compounds are promising for future applications due to their ability to undergo light-induced reactions, which can be useful in developing new synthetic pathways and materials Amit et al., 1974.
Degradation Studies
Research on related phenolic compounds has also focused on degradation mechanisms, which can be relevant for understanding the environmental fate of "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one". Yokoyama (2015) reviewed the acidolysis of lignin model compounds, which can shed light on the degradation behaviors of complex organic compounds, including potential pathways and products of "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one" in various environmental contexts Yokoyama, 2015.
Environmental and Human Health Impacts
Studies on the genotoxicity and environmental impact of nitrosoureas and alkylphenols provide insight into the potential health and environmental implications of structurally related compounds. Shibuya and Morimoto (1993) reviewed the genotoxicity of 1-ethyl-1-nitrosourea, emphasizing the importance of understanding the mutagenic and carcinogenic potentials of chemical compounds Shibuya & Morimoto, 1993. Additionally, Ying et al. (2002) reviewed the environmental fate and effects of alkylphenols and their ethoxylates, highlighting concerns about their persistence, bioaccumulation, and endocrine-disrupting effects Ying et al., 2002.
Propriétés
IUPAC Name |
(E)-1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(2)12-16-6-9-17(10-7-16)19(21)11-8-15-4-3-5-18(13-15)20(22)23/h3-11,13-14H,12H2,1-2H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKXLIVUBCYENE-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


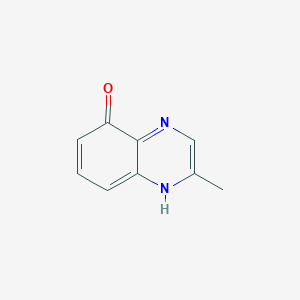





![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
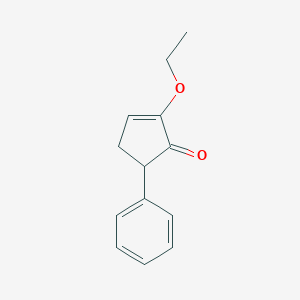
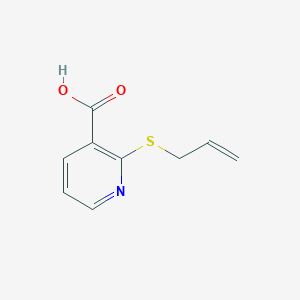
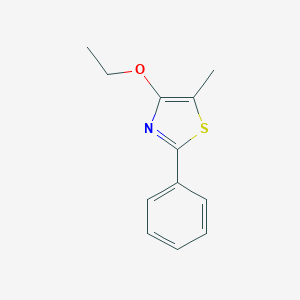
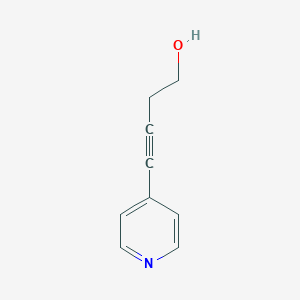
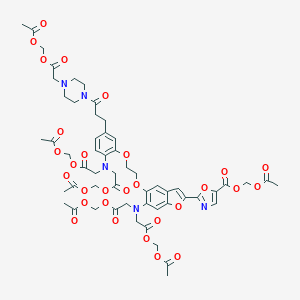
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)